molecular formula C24H17Br2N3O5 B11552241 N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11552241
M. Wt: 587.2 g/mol
InChI Key: LCHOYBYGRPIPBW-LLADRDHOSA-N
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Description

N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound that features a benzodioxole moiety and a dibromo-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety, followed by the introduction of the dibromo-hydroxyphenyl group through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Halogen atoms in the dibromo-hydroxyphenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer properties and ability to modulate biological pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor signaling pathways. This interaction can lead to various biological effects, including cell cycle arrest or apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(1,3-BENZODIOXOL-5-YLMETHYLENE)AMINE: Shares the benzodioxole moiety but differs in the substituents attached to the core structure.

    1-(1,3-Benzodioxol-5-yl)ethanol: Contains the benzodioxole group but lacks the dibromo-hydroxyphenyl moiety.

Uniqueness

N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is unique due to its combination of the benzodioxole and dibromo-hydroxyphenyl groups, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C24H17Br2N3O5

Molecular Weight

587.2 g/mol

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H17Br2N3O5/c25-17-8-15(9-18(26)22(17)30)12-27-29-24(32)19(28-23(31)16-4-2-1-3-5-16)10-14-6-7-20-21(11-14)34-13-33-20/h1-12,30H,13H2,(H,28,31)(H,29,32)/b19-10+,27-12+

InChI Key

LCHOYBYGRPIPBW-LLADRDHOSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=CC(=C(C(=C3)Br)O)Br)/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=CC(=C(C(=C3)Br)O)Br)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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